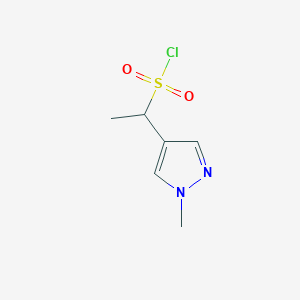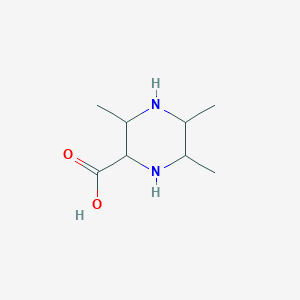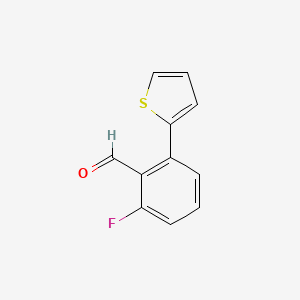![molecular formula C11H11BrO2S B13268316 1-[(2-Bromophenyl)sulfanyl]cyclobutane-1-carboxylic acid](/img/structure/B13268316.png)
1-[(2-Bromophenyl)sulfanyl]cyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Bromophenyl)sulfanyl]cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C11H11BrO2S. This compound is characterized by the presence of a bromophenyl group attached to a sulfanyl group, which is further connected to a cyclobutane ring bearing a carboxylic acid functional group. It is primarily used in research and has various applications in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Bromophenyl)sulfanyl]cyclobutane-1-carboxylic acid typically involves the following steps:
Formation of the Bromophenyl Sulfanyl Intermediate: This step involves the reaction of 2-bromothiophenol with a suitable cyclobutane derivative under controlled conditions.
Cyclobutane Ring Formation: The intermediate is then subjected to cyclization reactions to form the cyclobutane ring.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Bromophenyl)sulfanyl]cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Azides, nitriles, and other substituted derivatives.
Scientific Research Applications
1-[(2-Bromophenyl)sulfanyl]cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-Bromophenyl)sulfanyl]cyclobutane-1-carboxylic acid is not well-documented. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in medicinal chemistry, it may interact with enzymes or receptors to exert its biological effects .
Comparison with Similar Compounds
Cyclobutanecarboxylic acid: A precursor in organic synthesis with similar structural features.
2-Bromothiophenol: Shares the bromophenyl sulfanyl moiety but lacks the cyclobutane ring.
Uniqueness: 1-[(2-Bromophenyl)sulfanyl]cyclobutane-1-carboxylic acid is unique due to the combination of its bromophenyl sulfanyl group and cyclobutane ring, which imparts distinct chemical and biological properties compared to its analogs .
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H11BrO2S |
|---|---|
Molecular Weight |
287.17 g/mol |
IUPAC Name |
1-(2-bromophenyl)sulfanylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H11BrO2S/c12-8-4-1-2-5-9(8)15-11(10(13)14)6-3-7-11/h1-2,4-5H,3,6-7H2,(H,13,14) |
InChI Key |
FMDZEFYMCDBSOP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C(=O)O)SC2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Heptan-2-yl)amino]-N,N-dimethylacetamide](/img/structure/B13268258.png)
![2-{[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}butan-1-ol](/img/structure/B13268263.png)
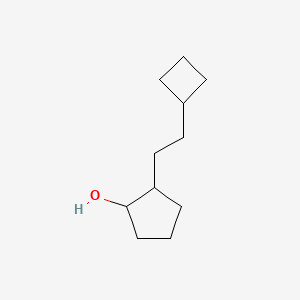
![1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-3,3-dimethylcyclohexan-1-ol](/img/structure/B13268270.png)
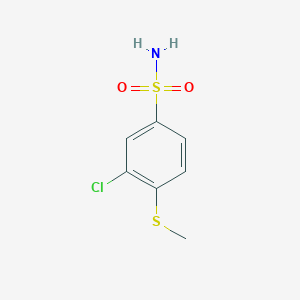
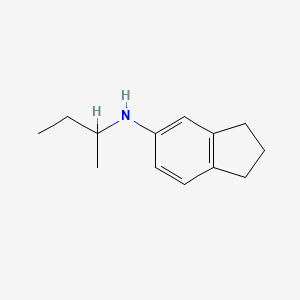
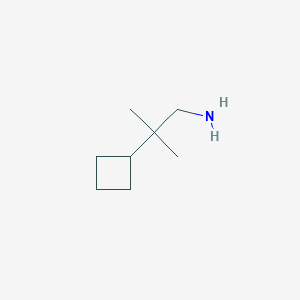
![(2S)-2-amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid](/img/structure/B13268303.png)
![(3-Methylbutyl)[1-(pyridin-3-YL)ethyl]amine](/img/structure/B13268306.png)
![3-methyl-1-[4-(morpholine-4-sulfonyl)-2-nitrophenyl]-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B13268324.png)
